![molecular formula C15H15BrN6O B038752 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine CAS No. 123811-36-9](/img/structure/B38752.png)
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine, also known as BAY 60-2770, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). It was first synthesized by researchers at Bayer Pharmaceuticals in 2005.
Wirkmechanismus
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 works by binding to the heme group of sGC and stabilizing the enzyme in its active conformation. This leads to increased production of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a key role in regulating smooth muscle tone and vascular function.
Biochemical and Physiological Effects:
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 has been shown to have a number of biochemical and physiological effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and reduction of inflammation. It has also been shown to improve endothelial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 in lab experiments is its selectivity for sGC, which allows researchers to study the specific effects of this enzyme on various physiological processes. However, its potency and specificity also make it a challenging compound to work with, as it requires careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770. One area of interest is the development of novel sGC inhibitors with improved pharmacokinetic properties and selectivity. Another area of research is the investigation of the role of sGC in other physiological processes, such as inflammation and neuroprotection. Additionally, there is interest in exploring the potential therapeutic applications of sGC inhibitors in a variety of diseases, including cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 involves several steps, including the reaction of 6-bromo-9H-purine with N,N-dimethylformamide dimethylacetal, followed by the reaction of the resulting intermediate with 3-formamidobenzylamine. The final product is obtained by treating the intermediate with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine 60-2770 has been widely used in scientific research as a tool to investigate the role of sGC in various physiological processes. It has been shown to have potent vasodilatory effects, making it a potential treatment for cardiovascular diseases such as hypertension and pulmonary hypertension.
Eigenschaften
IUPAC Name |
N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFXCGBEINYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154098 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
CAS RN |
123811-36-9 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123811369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.